molecular formula C11H11BrN2O3 B8162639 3-Bromo-N-cyclobutyl-5-nitrobenzamide

3-Bromo-N-cyclobutyl-5-nitrobenzamide

Cat. No.: B8162639
M. Wt: 299.12 g/mol
InChI Key: QBQQLBZDRFRTTQ-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclobutyl-5-nitrobenzamide is an organic compound with the molecular formula C11H11BrN2O3 It is a derivative of benzamide, featuring a bromine atom at the 3-position, a cyclobutyl group attached to the nitrogen atom, and a nitro group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclobutyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of bromobenzene to form 3-bromo-5-nitrobenzene.

    Amidation: The reaction of 3-bromo-5-nitrobenzene with cyclobutylamine to form this compound.

The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield. The amidation reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclobutyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: 3-Amino-N-cyclobutyl-5-nitrobenzamide.

    Oxidation: Cyclobutyl ketones or carboxylic acids.

Scientific Research Applications

3-Bromo-N-cyclobutyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclobutyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromine atom and cyclobutyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-cyclopropyl-5-nitrobenzamide
  • 3-Bromo-N-cyclopentyl-5-nitrobenzamide
  • 3-Bromo-N-cyclohexyl-5-nitrobenzamide

Uniqueness

3-Bromo-N-cyclobutyl-5-nitrobenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Properties

IUPAC Name

3-bromo-N-cyclobutyl-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-8-4-7(5-10(6-8)14(16)17)11(15)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQLBZDRFRTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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